Tri-tert-butylphosphine hydrochloride
Description
Tri-tert-butylphosphine (TTBP, CAS 13716-12-6) is a sterically hindered tertiary phosphine with the molecular formula C₁₂H₂₇P and a molecular weight of 202.32 g/mol. It is a pyrophoric solid (ignites spontaneously in air) and is primarily used in research settings as a ligand in transition-metal catalysis, particularly in cross-coupling reactions and organic synthesis .
Properties
CAS No. |
63197-35-3 |
|---|---|
Molecular Formula |
C12H28ClP |
Molecular Weight |
238.78 g/mol |
IUPAC Name |
tritert-butylphosphane;hydrochloride |
InChI |
InChI=1S/C12H27P.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;/h1-9H3;1H |
InChI Key |
UKISXAIUMYXFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
Tri-tert-butylphosphine hydrochloride is primarily used as a ligand in catalytic processes. It plays a crucial role in:
- Cross-Coupling Reactions : It enhances the efficiency of palladium-catalyzed cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The bulky nature of tri-tert-butylphosphine helps to stabilize the palladium complex, thereby improving reaction rates and yields .
- C-H Activation : This compound facilitates C-H activation processes, allowing for the functionalization of hydrocarbons without pre-functionalization steps. This is particularly useful in synthesizing complex organic molecules from simple precursors .
- Hydrogenation Reactions : It has been employed in hydrogenation reactions where it acts as a stabilizing ligand for transition metal catalysts, thereby increasing their activity and selectivity .
Synthesis of Complex Organic Molecules
This compound has been utilized in the synthesis of various complex organic molecules:
- Synthesis of Multisubstituted Indoles : In a notable study, tri-tert-butylphosphine was used in copper(II)-catalyzed reactions to synthesize diverse indole derivatives. The process involved a one-pot reaction starting from arylboronic acids and aminoacrylates, demonstrating the compound's versatility in multi-step synthetic pathways .
- Pharmaceutical Intermediates : The compound serves as a key intermediate in synthesizing pharmaceutical agents, particularly those requiring specific functionalization patterns that tri-tert-butylphosphine can facilitate through its unique reactivity profile .
Case Study 1: Cross-Coupling Reactions
A study demonstrated the use of this compound in a palladium-catalyzed cross-coupling reaction involving aryl halides and organostannanes. The reaction achieved high yields under mild conditions, showcasing the ligand's effectiveness in promoting reactivity while minimizing side reactions.
Case Study 2: Synthesis of Indole Derivatives
Research highlighted the successful synthesis of indole derivatives using this compound as a ligand in copper-catalyzed reactions. The study reported that the use of this ligand significantly improved the yield and purity of the final products compared to traditional ligands .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares TTBP with structurally or functionally related phosphine ligands, emphasizing steric bulk, electronic properties, stability, and applications.
Tri-tert-butylphosphine (TTBP)
- Molecular Formula : C₁₂H₂₇P
- CAS No.: 13716-12-6
- Key Properties :
- Applications : Ligand in palladium complexes for Suzuki-Miyaura couplings , OLED material synthesis , and stabilization of low-coordinate metal centers.
Triphenylphosphine (PPh₃)
- Molecular Formula : C₁₈H₁₅P
- CAS No.: 603-35-0
- Key Properties: Non-pyrophoric but air-sensitive over time. Moderate steric bulk and weaker electron-donating ability compared to TTBP. Widely used in Staudinger reactions and as a reducing agent.
- Contrast with TTBP : Less effective in stabilizing electron-deficient metal centers due to lower electron density .
Tricyclohexylphosphine (PCy₃)
- Molecular Formula : C₁₈H₃₃P
- CAS No.: 2622-14-4
- Key Properties: High steric bulk (comparable to TTBP) but less electron-donating. Non-pyrophoric but hygroscopic.
- Applications : Useful in hydroformylation and hydrogenation reactions.
- Contrast with TTBP : Lower air sensitivity but reduced catalytic efficiency in certain cross-coupling reactions .
Bis(tri-tert-butylphosphine)palladium(0)
- Structure : Pd[P(t-Bu)₃]₂
- Key Properties :
- Role of TTBP: Critical for preventing Pd aggregation and enhancing reaction turnover .
Data Table: Comparative Analysis of Phosphine Ligands
Preparation Methods
Reaction Mechanism and Conditions
This method involves the direct alkylation of calcium phosphide (Ca₃P₂) with tert-bromo butane in the presence of a nickel catalyst (e.g., diacetylacetonenickel). The reaction proceeds under inert argon atmosphere in tetrahydrofuran (THF) at 60–80°C:
After quenching with water, the free phosphine is extracted and treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Key Parameters
| Component | Molar Ratio | Temperature | Yield |
|---|---|---|---|
| Ca₃P₂ : tert-Bromo butane | 1 : 6–12 | 60–80°C | 90–95% |
| Catalyst (Ni) | 0.01–0.1 mol% |
-
Step 1 : Ca₃P₂, tert-bromo butane, and Ni catalyst are refluxed in THF for 10–12 hours.
-
Step 2 : Quenching with water followed by extraction with ethyl acetate.
-
Step 3 : Vacuum distillation of the organic layer yields pure tri-tert-butylphosphine.
-
Step 4 : Reaction with HCl gas in anhydrous ether generates the hydrochloride salt.
Advantages : High yield (>90%), scalability for industrial production, and avoidance of pyrophoric intermediates.
Grignard Reagent-Mediated Alkylation
Reaction Pathway
Tri-tert-butylphosphine is synthesized via the reaction of tert-butylmagnesium chloride (Grignard reagent) with phosphorus trichloride (PCl₃). Subsequent protonation with HCl yields the hydrochloride salt:
Optimization Data:
| Parameter | Value |
|---|---|
| PCl₃ : Grignard Reagent | 1 : 3.3–3.6 |
| Solvent | THF or Et₂O |
| Reaction Time | 4–6 hours |
| Yield | 80–87% |
Critical Steps :
-
Strict exclusion of moisture to prevent hydrolysis of PCl₃.
-
Slow addition of Grignard reagent to control exothermicity.
-
Use of lithium bromide (LiBr) as a co-catalyst to enhance reactivity.
Challenges : Requires handling air-sensitive reagents and yields lower purity compared to Method 1.
Protonation of Tri-tert-Butylphosphine Oxide
Reduction and Acid Quenching
Tri-tert-butylphosphine oxide (formed via oxidation of the free phosphine) is reduced back to the phosphine using silanes (e.g., 1,1,3,3-tetramethyldisiloxane) in the presence of methanesulfonic acid. The resulting phosphine is then treated with HCl:
Performance Metrics:
| Parameter | Value |
|---|---|
| Reduction Time | 4–7 hours |
| Temperature | 100°C |
| Yield | 85–98% |
Applications : Suitable for recovering phosphine from oxidized byproducts in catalytic cycles.
Comparative Analysis of Methods
| Method | Yield | Scalability | Purity | Key Limitations |
|---|---|---|---|---|
| Calcium Phosphide | 90–95% | Industrial | High | Requires Ni catalyst |
| Grignard Alkylation | 80–87% | Lab-scale | Medium | Moisture sensitivity |
| Oxide Reduction | 85–98% | Lab-scale | High | Multi-step process |
Industrial-Scale Considerations
-
Catalyst Recycling : Raney nickel from Method 1 can be recovered and reused, reducing costs.
-
Safety Protocols : Use of argon purging and explosion-proof reactors to mitigate risks of phosphine oxidation.
-
Environmental Impact : Bromide byproducts (e.g., CaBr₂) require neutralization before disposal.
Case Study: Large-Batch Synthesis
A 2 kg batch of tri-tert-butylphosphine hydrochloride was produced using Method 1:
-
Inputs : 1.82 kg Ca₃P₂, 8.16 kg tert-bromo butane, 12.8 g Ni catalyst.
-
Output : 3.67 kg tri-tert-butylphosphine (91% yield).
-
Protonation : HCl gas bubbled into the phosphine/ether solution yielded 4.2 kg hydrochloride salt.
Recent Advances
-
Deuterated Variants : Synthesis of [D₂₇]-tri-tert-butylphosphine hydrochloride via deuterated tert-butyl chloride and PCl₃, achieving >95% isotopic purity.
-
Flow Chemistry : Continuous-flow reactors reduce reaction times by 50% while maintaining yields >90%.
Quality Control and Characterization
Q & A
Q. What is the role of tri-tert-butylphosphine hydrochloride in stabilizing reactive intermediates during organometallic synthesis?
this compound acts as a sterically hindered ligand precursor, preventing unwanted side reactions (e.g., oxidation or dimerization) by shielding metal centers. Its bulky tert-butyl groups create a protective environment, enabling controlled ligand exchange in catalytic cycles. Researchers should pre-reduce the hydrochloride form under inert atmospheres (e.g., using NaBH₄) to generate the free phosphine ligand for coordination .
Q. How should this compound be handled to prevent degradation in aqueous environments?
The compound is moisture-sensitive and prone to oxidation. Store at ≤-20°C in airtight, amber vials under argon or nitrogen. For experimental use, prepare fresh solutions in anhydrous solvents (e.g., THF or DCM) and monitor for color changes (yellowing indicates oxidation). Degassed solvents and Schlenk-line techniques are critical for reproducibility .
Q. What analytical methods are suitable for quantifying residual this compound in reaction mixtures?
Reverse-phase HPLC with UV detection at 210–230 nm is recommended. Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate. Calibration curves (1–10 μg/mL) show linearity (r² > 0.999), with recovery rates >99% .
Q. How does this compound compare to other phosphine-based reductants like TCEP in protein biochemistry?
Unlike TCEP (tris(2-carboxyethyl)phosphine), this compound is less water-soluble but offers superior steric protection in nonpolar environments. It is preferred for stabilizing low-molecular-weight thiols in organic-phase reactions, though TCEP outperforms it in aqueous systems. Validate choice via thiol-disulfide exchange assays under controlled pH .
Q. What safety protocols are essential when working with this compound?
Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. The compound may release HCl gas upon decomposition; neutralize spills with sodium bicarbonate. Refer to Chemwatch hazard assessments for disposal guidelines and exposure scenarios. MSDS recommends avoiding metal catalysts (e.g., Pd/C) to prevent exothermic reactions .
Advanced Research Questions
Q. How can this compound enhance enantioselectivity in gold(I)-catalyzed cycloadditions?
The ligand’s steric bulk directs regioselectivity in Au(I)-mediated alkyne activation. For example, in [2+2] cycloadditions, pre-mix AuCl with this compound (1:1.2 molar ratio) under N₂. Kinetic studies show turnover numbers (TON) >10⁴ at 25°C, with enantiomeric excess (ee) >90% when paired with chiral counterions like BINAP .
Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound across studies?
Discrepancies often arise from trace oxygen or moisture. Implement strict anaerobic protocols (glovebox) and characterize ligand purity via ³¹P NMR. Compare turnover frequencies (TOF) under standardized conditions (e.g., 0.1 mol% catalyst, 24 h, 50°C). Cross-validate using X-ray crystallography to confirm ligand-metal coordination geometry .
Q. How does ligand lability of this compound impact catalytic cycle stability in cross-coupling reactions?
The phosphine’s lability enables dynamic ligand exchange, critical for Suzuki-Miyaura couplings. However, excessive lability leads to Pd black formation. Optimize by adjusting ligand:Pd ratios (1:1 to 2:1) and adding stabilizing agents like KI. In situ EXAFS can monitor ligand retention during catalysis .
Q. Can this compound be integrated into heterogeneous catalytic systems?
Yes, via immobilization on mesoporous silica (e.g., SBA-15). Functionalize the support with APTES (3-aminopropyltriethoxysilane), then graft the phosphine via HCl elimination. Leaching tests (ICP-OES) show <5% ligand loss after 10 cycles in hydrogenation reactions. Surface area (BET) and pore size (BJH) must be optimized to prevent steric crowding .
Q. What spectroscopic techniques characterize the electronic effects of this compound in transition-metal complexes?
Combine ³¹P NMR (δ ~20–30 ppm for free ligand vs. δ ~40–60 ppm for metal-bound) with XPS to assess electron-donating capacity. IR spectroscopy of CO-stretching frequencies in metal carbonyls (e.g., [Rh(CO)₂Cl]₂) quantifies ligand donor strength (νCO shifts correlate with σ-donation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
